molecular formula C9H20N2O2 B132567 N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester CAS No. 150349-36-3

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Cat. No.: B132567
CAS No.: 150349-36-3
M. Wt: 188.27 g/mol
InChI Key: PNQYAMWGTGWJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C8H18N2O2. It is commonly used in research and development due to its unique properties and reactivity. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The compound’s interaction with its targets and any resulting changes are subject to further investigation.

Biochemical Pathways

The compound plays a key role in the synthesis of spermidine analogues and the Suzuki reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like potassium iodide (KI) in a solvent such as acetonitrile (MeCN). The mixture is stirred at elevated temperatures, usually around 80°C, overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is then subjected to purification processes such as extraction and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted carbamates and amines.

Scientific Research Applications

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1,3-diaminopropane
  • tert-Butyl (3-aminopropyl)carbamate
  • N-(tert-Butoxycarbonyl)-1,3-propanediamine

Uniqueness

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is unique due to its specific structure, which combines the properties of both tert-butyl carbamate and 3-aminopropylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYAMWGTGWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373415
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150349-36-3
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.